molecular formula C20H14N2O2 B14961505 N-(4-cyanophenyl)-2-phenoxybenzamide

N-(4-cyanophenyl)-2-phenoxybenzamide

Cat. No.: B14961505
M. Wt: 314.3 g/mol
InChI Key: AKBOJAOKWWNMOJ-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-phenoxybenzamide is a benzamide derivative featuring a 4-cyanophenyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzamide ring.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-phenoxybenzamide

InChI

InChI=1S/C20H14N2O2/c21-14-15-10-12-16(13-11-15)22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,(H,22,23)

InChI Key

AKBOJAOKWWNMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-phenoxybenzamide typically involves the reaction of 4-cyanophenylamine with 2-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-cyanophenyl)-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a. N-(4-Cyanophenyl)-2-(Trifluoromethyl)benzamide (C₁₅H₉F₃N₂O)

  • Structural Differences: Replaces the phenoxy group with a trifluoromethyl (-CF₃) group at the ortho position.
  • Properties: The -CF₃ group increases hydrophobicity (logP ~3.2) compared to the phenoxy analog, which may reduce aqueous solubility. The strong electron-withdrawing effect of -CF₃ enhances electrophilicity, making it more reactive in nucleophilic substitution reactions .
  • Applications : Used in medicinal chemistry as a protease inhibitor precursor due to its stability under acidic conditions .

b. N-(4-Cyanophenyl)-3,4,5-Trimethoxybenzamide (C₁₇H₁₆N₂O₄)

  • Structural Differences : Features methoxy (-OCH₃) groups at the 3, 4, and 5 positions of the benzamide ring.
  • Properties: Methoxy groups donate electrons via resonance, increasing the compound’s electron density. This enhances solubility in polar solvents (e.g., logP ~2.8) compared to the phenoxy variant. The trimethoxy arrangement also promotes crystallinity, as seen in analogs like 4-chloro-N-(2-methoxyphenyl)benzamide, which forms hydrogen-bonded dimers in crystal lattices .
  • Applications : Explored in anticancer research for its ability to intercalate DNA .

c. N-(4-Chlorophenyl)-2-Phenoxybenzamide

  • Structural Differences: Substitutes the 4-cyanophenyl group with a 4-chlorophenyl moiety.
  • Properties: The chlorine atom’s moderate electronegativity results in a balance between lipophilicity (logP ~3.5) and reactivity.
  • Applications : Used as a fluorescent probe in biochemical assays .

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